1,3,5-trimethyl-N-[1-(trifluoromethyl)cyclobutyl]pyrazole-4-sulfonamide
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Overview
Description
1,3,5-trimethyl-N-[1-(trifluoromethyl)cyclobutyl]pyrazole-4-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a sulfonamide group. The presence of the trifluoromethyl group and the cyclobutyl ring adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-[1-(trifluoromethyl)cyclobutyl]pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Cyclobutyl ring formation: This can be accomplished through cyclization reactions involving appropriate precursors.
Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-N-[1-(trifluoromethyl)cyclobutyl]pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1,3,5-trimethyl-N-[1-(trifluoromethyl)cyclobutyl]pyrazole-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,3,5-trimethyl-N-[1-(trifluoromethyl)cyclobutyl]pyrazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group and sulfonamide moiety are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-trimethylpyrazole-4-sulfonamide: Lacks the trifluoromethyl and cyclobutyl groups.
N-[1-(trifluoromethyl)cyclobutyl]pyrazole-4-sulfonamide: Lacks the methyl groups on the pyrazole ring.
1,3,5-trimethyl-N-cyclobutylpyrazole-4-sulfonamide: Lacks the trifluoromethyl group.
Uniqueness
1,3,5-trimethyl-N-[1-(trifluoromethyl)cyclobutyl]pyrazole-4-sulfonamide is unique due to the combination of its trifluoromethyl group, cyclobutyl ring, and sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[1-(trifluoromethyl)cyclobutyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2S/c1-7-9(8(2)17(3)15-7)20(18,19)16-10(5-4-6-10)11(12,13)14/h16H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCQICBBHDLHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2(CCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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